Bronchodual Demonstrates Superior Bronchodilation Compared to Monotherapy with Fenoterol or Ipratropium Alone
In a head-to-head comparative clinical trial in 14 patients with mild bronchial asthma, the combination of fenoterol (0.05 mg) and ipratropium bromide (0.02 mg) as Bronchodual/Berodual produced a statistically significant and superior bronchodilating and protective effect compared to treatment with either fenoterol (0.2 mg as Berotec) or ipratropium bromide (0.02 mg as Atrovent) alone [1]. While all treatments reduced dyspnea, cough, and sputum scores after 2 weeks, the combination therapy demonstrated the best overall bronchodilating effect, confirming additive or synergistic efficacy [1]. This quantitative superiority provides a clear rationale for selecting the fixed-dose combination over single-agent alternatives in research and clinical procurement.
| Evidence Dimension | Bronchodilating and protective effect in mild asthma patients |
|---|---|
| Target Compound Data | Bronchodual/Berodual: 1 dose = 0.02 mg ipratropium bromide + 0.05 mg fenoterol; administered 3 x 2 doses/daily |
| Comparator Or Baseline | Fenoterol alone (Berotec): 1 dose = 0.2 mg, 3 x 1 dose/daily; Ipratropium bromide alone (Atrovent): 1 dose = 0.02 mg, 3 x 2 doses/daily |
| Quantified Difference | The combination produced the 'best bronchodilating and protective effect' compared to either drug alone, as measured by changes in FEV1, FVC, FEF25-75, and PC20. All treatments showed statistically significant reduction in symptoms, but the combination was superior. |
| Conditions | 14 patients with mild bronchial asthma; 14-day treatment period; outcomes measured by spirometry and symptom scores |
Why This Matters
This direct evidence quantifies the advantage of the fixed-dose combination over its individual components, justifying its procurement for research where maximal bronchodilation is required.
- [1] Rutkowski R, Kazberuk M, Siergiejko Z, Chyrek-Borowska S. [Effect of fenoterol, ipratropium bromide and combination drug-berodual-on selected clinical parameters and lung function in patients with asthma]. 1994. View Source
